molecular formula C20H18ClN5OS B2631903 7-(2-chlorophenyl)-5-methyl-2-(methylthio)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 901242-68-0

7-(2-chlorophenyl)-5-methyl-2-(methylthio)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No. B2631903
CAS RN: 901242-68-0
M. Wt: 411.91
InChI Key: VBBGKPWYKIZHRM-UHFFFAOYSA-N
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Description

The compound “7-(2-chlorophenyl)-5-methyl-2-(methylthio)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” is a derivative of [1,2,4]triazolo[1,5-a]pyrimidine . Pyrimidine derivatives have been recognized as valuable compounds in the treatment of cancer due to their resemblance in structure with the nucleotide base pair of DNA and RNA .


Synthesis Analysis

The synthesis of this compound involves a multicomponent reaction . The yield of the reaction was reported to be 73% .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its IR, NMR, and MS data . The compound has a molecular weight of 492.2 as indicated by its MS [MH +] (m/z) value . The IR spectrum shows characteristic peaks for NH, CH3, C=C, C=N, and CH2 groups . The 1H-NMR spectrum provides information about the types and the environment of the hydrogen atoms in the molecule .


Physical And Chemical Properties Analysis

The compound has a melting point of 176-179°C . Other physical and chemical properties such as solubility, stability, and reactivity can be inferred from its molecular structure and the functional groups present in the molecule .

Scientific Research Applications

Future Directions

The future research directions could involve further exploration of the anticancer activity of this compound and its derivatives . The compound could also be modified to enhance its therapeutic efficacy and reduce potential side effects .

properties

IUPAC Name

7-(2-chlorophenyl)-5-methyl-2-methylsulfanyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN5OS/c1-12-16(18(27)23-13-8-4-3-5-9-13)17(14-10-6-7-11-15(14)21)26-19(22-12)24-20(25-26)28-2/h3-11,17H,1-2H3,(H,23,27)(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBBGKPWYKIZHRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)SC)N1)C3=CC=CC=C3Cl)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(2-chlorophenyl)-5-methyl-2-(methylthio)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

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